(Isocyanoimino)triphenylphosphorane
Overview
Description
Synthesis Analysis
The synthesis of (Isocyanoimino)triphenylphosphorane involves an improved procedure that results in a stable phosphorus ylide containing an isocyanide group. This compound facilitates a new one-pot four-component synthesis of multisubstituted oxazoles by a cascade Ugi/Wittig process without Mumm rearrangement, starting from isocyano(triphenylphosphoranylidene)acetates, aldehydes, amines, and acids (Ren et al., 2017).
Molecular Structure Analysis
X-ray structure analysis of (Isocyanoimino)triphenylphosphorane reveals an unusually small N-N=P angle and an N-N bond order of only about 1.5. This indicates considerable C≡N-N - -P + participation and electronically more-isolated functional groups (CN, P=N) in the isocyanide than in the isomeric N≡C-N=PPh3 (Stolzenberg et al., 2005).
Chemical Reactions and Properties
(Isocyanoimino)triphenylphosphorane is known for its application in stereoselective synthesis. For example, it catalyzes the stereoselective O-vinylation of N-hydroxyimides, leading to iminotriphenylphosphorane-containing salts, which undergo a sequence including addition, proton transfer, and elimination to produce electron-poor O-vinyl derivatives under neutral conditions (Ramazani et al., 2009).
Physical Properties Analysis
The physical properties of (Isocyanoimino)triphenylphosphorane, such as solubility, melting point, and stability, are crucial for its handling and application in organic synthesis. Although specific details on these properties require further investigation, the compound's stability and reactivity suggest it has favorable characteristics for use in laboratory conditions.
Chemical Properties Analysis
(Isocyanoimino)triphenylphosphorane's chemical properties, particularly its reactivity in the presence of different reagents, enable the synthesis of a wide range of heterocyclic compounds. Its ability to participate in multicomponent reactions, including the formation of oxadiazoles and oxadiazepines, highlights its versatility and utility in organic synthesis (Souldozi et al., 2007).
Scientific Research Applications
Synthesis and Reactivity
(Isocyanoimino)triphenylphosphorane serves as a versatile reagent in synthetic organic chemistry, particularly in the synthesis of N-isocyanimine complexes and sterically congested oxadiazole derivatives. It reacts with aldehydes, ketones, and carboxylic acids under various conditions to form complexes and derivatives with potential applications in materials science and pharmaceutical research. For example, the reaction of (isocyanoimino)triphenylphosphorane with N,N-dicyclohexylcarbodiimide and aromatic carboxylic acids under neutral conditions leads to 1,3,4-oxadiazole derivatives in high yields, showcasing its utility in constructing complex molecular structures efficiently (Weinberger, Degel, & Fehlhammer, 1985; Nasrabadi, Ramazani, & Ahmadi, 2011).
Metal Complex Formation
The compound also plays a crucial role in the formation of metal complexes. It reacts with metal compounds to synthesize a variety of complexes that have been characterized by various spectroscopic methods, indicating its utility in inorganic and coordination chemistry. This reactivity opens pathways to new materials with potential applications in catalysis, electronic devices, and as ligands for further chemical transformations (Weinberger & Fehlhammer, 1985).
Stereoselective Synthesis
Moreover, (isocyanoimino)triphenylphosphorane catalyzes stereoselective reactions, such as the O-vinylation of N-hydroxyimides, to produce electron-poor O-vinyl derivatives. This highlights its importance in facilitating reactions that yield products with specific stereochemistry, a crucial aspect in the synthesis of bioactive molecules and drugs (Ramazani, Salmanpour, & Souldozi, 2009).
Multicomponent Reactions
The compound also enables the one-pot synthesis of fully substituted 1,3,4-oxadiazole derivatives from aromatic carboxylic acids and camphorquinone, demonstrating its utility in multicomponent reactions. This capability simplifies synthetic pathways, reducing steps and potentially environmental impact in chemical synthesis processes (Ramazani, Nasrabadi, Abdian, & Rouhani, 2012).
Safety And Hazards
“(Isocyanoimino)triphenylphosphorane” may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
isocyanoimino(triphenyl)-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N2P/c1-20-21-22(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDTXBFHPXMXTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460651 | |
Record name | (Isocyanoimino)triphenylphosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Isocyanoimino)triphenylphosphorane | |
CAS RN |
73789-56-7 | |
Record name | 73789-56-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Isocyanoimino)triphenylphosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (ISOCYANOIMINO)TRIPHENYLPHOSPHORANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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